molecular formula C17H23N5O2 B2404444 N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(4-methoxyphenyl)acetamide CAS No. 921503-50-6

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(4-methoxyphenyl)acetamide

Numéro de catalogue B2404444
Numéro CAS: 921503-50-6
Poids moléculaire: 329.404
Clé InChI: JQJKYJSEBVOAFV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(4-methoxyphenyl)acetamide, also known as CX5461, is a small molecule inhibitor that has been developed to target RNA polymerase I transcription. This molecule has shown promising results in preclinical studies for the treatment of cancer, particularly in hematological malignancies.

Mécanisme D'action

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(4-methoxyphenyl)acetamide binds to the DNA-binding cleft of RNA polymerase I, preventing the enzyme from transcribing rRNA genes. This leads to the accumulation of DNA damage and the activation of the p53 pathway, which in turn leads to cell cycle arrest and apoptosis. This compound has also been shown to induce the formation of DNA damage foci and to inhibit the repair of DNA double-strand breaks.
Biochemical and Physiological Effects:
This compound has been shown to induce nucleolar stress, leading to the activation of the p53 pathway and cell cycle arrest. In addition, this compound has been shown to induce apoptosis in cancer cells, particularly in hematological malignancies. This compound has also been shown to inhibit the growth of cancer cells in vivo, both as a single agent and in combination with other anticancer agents.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(4-methoxyphenyl)acetamide is its selectivity for RNA polymerase I transcription, which makes it a promising candidate for the treatment of cancer. However, this compound has also been shown to induce DNA damage, which may limit its therapeutic potential. In addition, this compound has poor solubility in aqueous solutions, which may limit its use in in vivo studies.

Orientations Futures

There are several future directions for the development of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(4-methoxyphenyl)acetamide. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another potential direction is the development of more potent and selective RNA polymerase I inhibitors based on the structure of this compound. In addition, further studies are needed to investigate the potential of this compound as a therapeutic agent for the treatment of cancer, particularly in combination with other anticancer agents. Finally, more studies are needed to investigate the potential side effects of this compound and to develop strategies to mitigate these effects.

Méthodes De Synthèse

The synthesis of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(4-methoxyphenyl)acetamide involves several steps, including the condensation of 4-methoxyphenylacetic acid with cyclohexylamine to form N-cyclohexyl-4-methoxyphenylacetamide. This intermediate is then treated with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with sodium azide to form the tetrazole ring. Finally, the resulting compound is treated with formaldehyde to form the this compound.

Applications De Recherche Scientifique

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(4-methoxyphenyl)acetamide has been shown to selectively inhibit RNA polymerase I transcription, which is essential for the production of ribosomal RNA (rRNA). This leads to nucleolar stress and activation of the p53 pathway, resulting in cell cycle arrest and apoptosis. Preclinical studies have demonstrated the efficacy of this compound in several cancer cell lines, including acute myeloid leukemia, multiple myeloma, and lymphoma. In addition, this compound has shown synergistic effects when used in combination with other anticancer agents, such as DNA-damaging agents and BCL-2 inhibitors.

Propriétés

IUPAC Name

N-[(1-cyclohexyltetrazol-5-yl)methyl]-2-(4-methoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O2/c1-24-15-9-7-13(8-10-15)11-17(23)18-12-16-19-20-21-22(16)14-5-3-2-4-6-14/h7-10,14H,2-6,11-12H2,1H3,(H,18,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQJKYJSEBVOAFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NCC2=NN=NN2C3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.